![molecular formula C7H14O6 B583915 3-O-Methyl-D-[6-13C]glucose CAS No. 478529-34-9](/img/structure/B583915.png)

3-O-Methyl-D-[6-13C]glucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

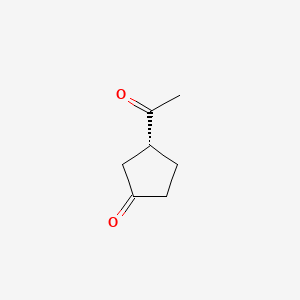

3-O-Methyl-D-[6-13C]glucose is a labeled glucose analogue where the carbon at position 6 is replaced with the carbon-13 isotope. This compound is a non-metabolizable glucose analogue, meaning it is not phosphorylated by hexokinase and is used primarily as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl-D-[6-13C]glucose typically involves the methylation of D-glucose at the 3-position. The process begins with the protection of hydroxyl groups, followed by selective methylation at the 3-position using methyl iodide in the presence of a base such as sodium hydride. The protected groups are then removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and consistency. The use of carbon-13 labeled precursors is essential for the production of this compound, which is often sourced from specialized suppliers .

Analyse Des Réactions Chimiques

Types of Reactions

3-O-Methyl-D-[6-13C]glucose undergoes various chemical reactions, including mutarotation and proton exchange. Mutarotation involves the interconversion between the alpha and beta anomers of the compound in aqueous solution .

Common Reagents and Conditions

Mutarotation: This reaction occurs in aqueous solutions and is influenced by temperature and pH.

Proton Exchange: This reaction involves the exchange of hydroxyl protons with water and is measured using techniques such as chemical exchange saturation transfer (CEST) MRI.

Major Products Formed

The major products formed from these reactions are the alpha and beta anomers of this compound. The ratio of these anomers at equilibrium is approximately 1:1.4 .

Applications De Recherche Scientifique

3-O-Methyl-D-[6-13C]glucose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Glucose Transport Studies: It is used as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems.

Magnetic Resonance Imaging (MRI): The compound is used as an agent in chemical exchange saturation transfer (CEST) MRI to image tumors and assess the effects of stroke.

Metabolic Studies: It serves as a non-metabolizable glucose analogue in studies investigating glucose metabolism and insulin release.

Mécanisme D'action

3-O-Methyl-D-[6-13C]glucose exerts its effects by mimicking the structure of glucose but without undergoing phosphorylation by hexokinase. This allows it to be taken up by glucose transporters and used as a marker for glucose transport studies. The compound’s non-metabolizable nature makes it ideal for tracking glucose uptake without interference from metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-O-Methyl-D-glucose: Similar to 3-O-Methyl-D-[6-13C]glucose but without the carbon-13 isotope.

2-Deoxy-D-glucose: Another glucose analogue that is phosphorylated by hexokinase but not further metabolized, used in metabolic studies and cancer research.

Uniqueness

The uniqueness of this compound lies in its carbon-13 labeling, which allows for precise tracking and analysis using nuclear magnetic resonance (NMR) and other isotopic labeling techniques. This makes it particularly valuable in advanced research applications where detailed molecular tracking is required .

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)-4-methoxyoxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBBSJMAPKXHAH-PFXJGHEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1O)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)[13CH2]O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3aH-Cyclopenta[b]furan-2,3a,6-triol,hexahydro-,[2S-(2-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI)](/img/new.no-structure.jpg)

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)

![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)